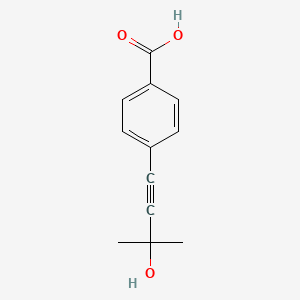

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-12(2,15)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLUITWCDABZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397973 | |

| Record name | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63165-02-6 | |

| Record name | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid

This guide provides a comprehensive overview of the synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary characterization and safety procedures for successful and reproducible synthesis.

Strategic Approach: The Sonogashira Coupling

The synthesis of this compound involves the coupling of an aryl halide, specifically 4-iodobenzoic acid, with a terminal alkyne, 2-methyl-3-butyn-2-ol. The Sonogashira reaction is the method of choice for this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The reaction is catalyzed by a palladium complex and typically utilizes a copper(I) co-catalyst.[1][2][3]

The "Why": Mechanistic Insights into the Sonogashira Reaction

Understanding the mechanism of the Sonogashira coupling is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (4-iodobenzoic acid) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

-

Coordination: The copper(I) catalyst coordinates with the terminal alkyne (2-methyl-3-butyn-2-ol).

-

Acid-Base Reaction: In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, forming a copper acetylide intermediate. This intermediate is then transferred to the palladium complex in the transmetalation step.

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 2.48 g | 10 mmol |

| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.12 | 1.01 g (1.2 mL) | 12 mmol |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 70 mg | 0.1 mmol (1 mol%) |

| Copper(I) iodide | CuI | 190.45 | 38 mg | 0.2 mmol (2 mol%) |

| Triethylamine | (C₂H₅)₃N | 101.19 | 50 mL | - |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |

Reaction Setup and Procedure

Figure 1: A schematic overview of the experimental workflow.

-

Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (2.48 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (70 mg, 0.1 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

-

Solvent Addition: The flask is sealed with a septum and purged with an inert gas (argon or nitrogen). Anhydrous tetrahydrofuran (50 mL) and triethylamine (50 mL) are then added via syringe.

-

Alkyne Addition: 2-Methyl-3-butyn-2-ol (1.2 mL, 12 mmol) is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (4-iodobenzoic acid) is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of 2 M hydrochloric acid until the pH is acidic. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes or toluene) and allowed to cool slowly to form pure crystals.

-

Column Chromatography: If recrystallization is not effective, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.05 (s, 1H, COOH), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 5.50 (s, 1H, OH), 1.45 (s, 6H, 2xCH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 166.8, 131.7, 131.3, 129.5, 128.8, 94.2, 86.5, 64.7, 30.9.

Safety and Hazard Considerations

Palladium-catalyzed cross-coupling reactions can be exothermic, and appropriate safety precautions must be taken.[5][6]

-

Reagents: Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Solvents: Anhydrous THF can form explosive peroxides and should be handled with care. Triethylamine is a corrosive and flammable liquid.

-

Reaction Conditions: The reaction should be conducted under an inert atmosphere to prevent the formation of explosive acetylides and to ensure the stability of the catalyst.

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can consistently obtain this valuable intermediate in high purity for its application in drug discovery and development.

References

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

The Sonogashira Coupling. Megan Shroder, CHM 254. [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

-

The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics. [Link]

Sources

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. Recognizing the frequent absence of detailed characterization data from commercial suppliers, this document serves as a self-validating manual for researchers to ensure the quality and integrity of this compound for downstream applications.[1] We present a robust synthetic protocol based on the Sonogashira coupling, followed by in-depth methodologies for spectroscopic and chromatographic analysis. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to confidently prepare and validate this versatile chemical entity.

Introduction: The Strategic Value of Substituted Benzoic Acids

Benzoic acid derivatives are foundational scaffolds in modern drug discovery, forming the structural core of numerous therapeutic agents.[2] Their synthetic tractability and the diverse functionalities they can present allow for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The title compound, this compound, is of particular interest as it combines three key pharmacophores: a para-substituted benzoic acid ring, a tertiary alcohol, and a disubstituted alkyne.

-

The Benzoic Acid Moiety: Provides a key acidic handle for salt formation, improving solubility and bioavailability. It also serves as a versatile anchor point for further chemical modifications.

-

The Propargyl Alcohol Group: The tertiary alcohol can act as a hydrogen bond donor and acceptor, while the rigidity of the alkyne linker precisely positions this functionality in space, enabling specific interactions with biological targets.

-

The Alkyne Linker: This functional group is metabolically stable and provides a linear, rigid connection, which is highly desirable in rational drug design for maintaining optimal ligand-receptor geometry.

Given its potential as a precursor for more complex molecules, a reliable and thoroughly characterized source of this compound is paramount for any research and development program.

Synthesis and Purification

The most direct and efficient synthetic route to this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This reaction forms the crucial carbon-carbon bond between the aromatic ring and the alkyne.

Synthetic Scheme

The overall transformation involves the coupling of a 4-halobenzoic acid (preferably 4-iodobenzoic acid for higher reactivity) with 2-methyl-3-butyn-2-ol.

Caption: Sonogashira coupling for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| 4-Iodobenzoic acid | 619-58-9 | 248.02 g/mol |

| 2-Methyl-3-butyn-2-ol | 115-19-5 | 84.12 g/mol |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 g/mol |

| Copper(I) iodide | 7681-65-4 | 190.45 g/mol |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol |

| Ethyl acetate | 141-78-6 | 88.11 g/mol |

| Hexanes | 110-54-3 | - |

| Hydrochloric acid (2M) | 7647-01-0 | - |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 5 mL per mmol of 4-iodobenzoic acid) and triethylamine (3.0 eq). Stir the resulting suspension for 5 minutes.

-

Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:1), with the addition of a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and runs as a single spot. The reaction is typically complete within 1.5 to 3 hours.

-

Work-up: Upon completion, quench the reaction by adding 2M hydrochloric acid until the pH of the aqueous phase is ~2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: The crude solid can be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexanes until turbidity is observed. Allowing the solution to cool slowly to room temperature, and then in a refrigerator, should yield the purified product as a crystalline solid.

-

Column Chromatography: For more challenging purifications, flash column chromatography on silica gel can be employed. A mobile phase of ethyl acetate in hexanes with 1% acetic acid is typically effective. The addition of acid to the eluent is critical to suppress the ionization of the carboxylic acid on the silica surface, which would otherwise lead to significant tailing and poor separation.

Caption: Workflow for purification by column chromatography.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol [1] |

| Appearance | White to off-white solid |

| CAS Number | 63165-02-6[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~7.95 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.55 | Doublet | 2H | Aromatic H (ortho to alkyne) |

| ~5.50 | Singlet | 1H | -OH |

| ~1.45 | Singlet | 6H | -C(CH₃)₂ |

Rationale for Chemical Shifts:

-

The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.

-

The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group will be further downfield than those ortho to the alkyne.

-

The tertiary alcohol proton will be a singlet, with its chemical shift being solvent and concentration-dependent.

-

The six equivalent methyl protons will appear as a sharp singlet.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | -COOH |

| ~132.0 | Aromatic C (ortho to -COOH) |

| ~131.5 | Aromatic C (ortho to alkyne) |

| ~129.0 | Aromatic C (ipso to -COOH) |

| ~125.0 | Aromatic C (ipso to alkyne) |

| ~95.0 | Alkyne C (adjacent to aromatic ring) |

| ~81.0 | Alkyne C (adjacent to alcohol) |

| ~65.0 | -C(CH₃)₂ |

| ~31.0 | -C(CH₃)₂ |

Rationale for Chemical Shifts:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon.

-

The four distinct aromatic carbons are expected in the 125-135 ppm region.

-

The two sp-hybridized alkyne carbons will appear in the 80-95 ppm range.

-

The quaternary carbon of the propargyl alcohol and the methyl carbons will be the most upfield signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the molecular formula.

-

Expected [M-H]⁻ (Negative Ion Mode): 203.0710 (Calculated for C₁₂H₁₁O₃⁻)

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (alcohol) |

| 3300-2500 (very broad) | O-H stretch (carboxylic acid) |

| ~2230 (weak) | C≡C stretch (disubstituted alkyne) |

| ~1680 | C=O stretch (carboxylic acid) |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.

HPLC Method

A reversed-phase HPLC method is most suitable.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic or trifluoroacetic acid. The acid is crucial for ensuring sharp peak shapes by suppressing the ionization of the carboxylic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Injection Volume: 10 µL

-

Column Temperature: 25-30 °C

The purity is determined by the area percentage of the main peak. For use in drug discovery, a purity of >95% is generally required.

Caption: Workflow for HPLC purity analysis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemicals should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazard Classification: This compound is listed as a combustible solid.[1] Keep away from sources of ignition.

-

Toxicity: While specific toxicity data for this compound is not available, it should be handled as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, purification, and rigorous characterization of this compound. By following these self-validating protocols, researchers can ensure the production of high-purity material, which is a critical prerequisite for reliable and reproducible results in drug discovery and other advanced applications. The detailed explanation of the rationale behind each step is intended to empower scientists to adapt and troubleshoot these methods as needed for their specific research contexts.

References

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

YouTube. (2019, March 4). PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Application of ChemDraw NMR Tool: Correlation of Program-Generated 13C Chemical Shifts and pKa Values of para-Substituted Benzoic Acids. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]

- ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS.

-

Möller Chemie. (n.d.). Benzoic acid - Safety data sheet. Retrieved from [Link]

Sources

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid IUPAC name and structure

A Technical Guide to 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Versatile Building Block for Drug Discovery and Development

Abstract

This technical guide provides an in-depth analysis of this compound, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure incorporates a benzoic acid moiety, a rigidifying alkynyl linker, and a tertiary alcohol. This unique combination of features makes it a valuable building block for the synthesis of complex molecular architectures, including targeted drug conjugates, components for fragment-based drug discovery, and linkers for Proteolysis Targeting Chimeras (PROTACs). This guide details the compound's nomenclature and physicochemical properties, provides a validated protocol for its synthesis via Sonogashira coupling, explores its key chemical reactivities in bioconjugation and library synthesis, and outlines essential safety and handling information. The central thesis is that the strategic value of this compound lies not in its intrinsic biological activity but in its utility as a versatile chemical tool for accelerating drug discovery programs.

Compound Identification and Physicochemical Properties

IUPAC Nomenclature and CAS Registration

The unambiguous systematic name for the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

-

CAS Number : 63165-02-6

Chemical Structure

The structure consists of a benzoic acid molecule substituted at the para (4-position) with a 3-hydroxy-3-methylbut-1-yne group. The linear, rigid geometry of the butynyl linker is a key feature, providing defined spatial orientation between the aromatic ring and the terminal hydroxyl group. The tertiary alcohol group also serves as a sterically hindered, protected alkyne surrogate.

Physicochemical Data

The fundamental properties of the compound are summarized for ease of reference in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O₃ | [][2] |

| Molecular Weight | 204.22 g/mol | [][2] |

| Canonical SMILES | CC(C)(C#CC1=CC=C(C=C1)C(=O)O)O | [][2] |

| InChI Key | JBLUITWCDABZAF-UHFFFAOYSA-N | [] |

| Physical Form | Solid | [] |

Synthesis and Characterization

Retrosynthetic Analysis and Strategic Rationale

The most logical and field-proven strategy for the synthesis of this molecule is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is the method of choice for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).

The retrosynthetic disconnection is made at the aryl-alkyne bond, yielding two commercially available or readily accessible starting materials: a 4-halobenzoic acid derivative and 2-methyl-3-butyn-2-ol. The use of 2-methyl-3-butyn-2-ol is particularly strategic; it serves as a robust and less volatile surrogate for acetylene gas itself. The hydroxyl-bearing isopropyl group can be removed under basic conditions to reveal the terminal alkyne if needed, though for many applications, the intact tertiary alcohol is a desirable feature.[3]

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling

This protocol is a robust and validated method adapted from established procedures for the coupling of aryl iodides with 2-methyl-3-butyn-2-ol.[4] The use of copper(I) iodide as a co-catalyst is standard and significantly accelerates the reaction.

Materials:

-

4-Iodobenzoic acid (1.0 equiv)

-

2-Methyl-3-butyn-2-ol (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (Anhydrous, as solvent)

-

Ethyl acetate (for workup)

-

2 M Hydrochloric acid (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzoic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Solvent and Reagent Addition: Add anhydrous triethylamine to the flask to form a stirrable suspension. Add 2-methyl-3-butyn-2-ol (1.2 equiv) via syringe.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.[4]

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-iodobenzoic acid starting material.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Quench carefully by adding 2 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 2 M HCl, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity, showing characteristic peaks for the aromatic protons, the quaternary carbon of the alcohol, and the methyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight (204.22 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups, including the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the acid, and the weak C≡C stretch of the alkyne.

Chemical Reactivity and Applications in Drug Development

The primary value of this molecule is as a bifunctional linker or scaffold. The carboxylic acid and the alkyne/tertiary alcohol moieties represent two orthogonal reactive handles that can be addressed with distinct chemical transformations. Benzoic acid derivatives are a cornerstone of modern drug discovery, serving as key intermediates and structural motifs in a vast array of pharmaceuticals.[5][6][7]

Application Focus 1: The Alkyne as a "Click Chemistry" Handle

The alkyne functionality makes this molecule an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry".[8] This reaction is exceptionally efficient and specific, forming a stable 1,4-disubstituted triazole ring by coupling an alkyne with an azide.[][9] This has profound implications in drug development for:

-

Bioconjugation: Linking the molecule to azide-modified proteins, nucleic acids, or cell surfaces.

-

Fragment-Based Drug Discovery (FBDD): Using the alkyne as a vector to grow a fragment hit.

-

PROTAC Development: The triazole linker formed is a common component in PROTACs, where rigidity and defined geometry are essential.

Representative Protocol: CuAAC Ligation This protocol outlines a general procedure for conjugating the title compound to an azide-functionalized molecule (R-N₃).

Materials:

-

This compound (1.0 equiv)

-

Azide-containing substrate (R-N₃) (1.0 equiv)

-

Copper(II) sulfate (CuSO₄) (0.1 equiv)

-

Sodium Ascorbate (0.3 equiv)

-

Solvent (e.g., a mixture of water and t-Butanol or DMF)

Procedure:

-

Solution Preparation: Dissolve the benzoic acid derivative and the azide substrate in the chosen solvent system.

-

Catalyst Addition: Add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[10]

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

-

Analysis and Purification: Monitor by LC-MS. The triazole product can be purified using standard chromatographic techniques (e.g., HPLC).

Application Focus 2: The Carboxylic Acid as an Amidation Handle

The benzoic acid group is a classic handle for forming stable amide bonds with amine-containing molecules. This is the most common reaction used in medicinal chemistry to link fragments and build complex molecules.[2]

Representative Protocol: EDC/HOBt-Mediated Amide Coupling This is a standard, highly reliable protocol for forming an amide bond between the title compound and a primary or secondary amine (R-NH₂).[11][12]

Materials:

-

This compound (1.0 equiv)

-

Amine (R-NH₂) (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

-

N-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Base (e.g., DIPEA or Et₃N) (2.5 equiv)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Initial Mixture: In a round-bottom flask, dissolve the benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in the anhydrous solvent.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise. The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which minimizes side reactions and racemization.[13]

-

Base Addition: Add the base (e.g., DIPEA) dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 2-18 hours), monitoring by TLC or LC-MS.

-

Workup and Purification: Perform a standard aqueous workup to remove the water-soluble urea byproduct and excess reagents, followed by purification via flash chromatography.

Safety and Handling

-

Hazard Classification: The compound is classified with GHS07 pictogram, indicating it can be harmful if swallowed (Acute Tox. 4 Oral) and causes serious eye irritation (Eye Irrit. 2).[]

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[]

-

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[]

Conclusion

This compound is a strategically designed molecular building block whose value is derived from its structural features rather than inherent bioactivity. Its rigid alkynyl spacer, combined with orthogonally reactive carboxylic acid and tertiary alcohol/alkyne functionalities, makes it an exceptionally versatile tool. For researchers and professionals in drug development, this compound provides a reliable and efficient means to construct complex molecules, link molecular fragments, and develop sophisticated therapeutic modalities such as PROTACs and antibody-drug conjugates. The robust and well-documented synthetic routes to and from this intermediate further solidify its position as a valuable component in the modern medicinal chemistry toolbox.

References

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from Bioclone website: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Ghosal, A., & Neres, J. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4554-4557. Available at: [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Retrieved from PubChem: [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. Retrieved from PubChem: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid. Retrieved from PubChem: [Link]

-

ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from ResearchGate: [Link]

-

ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

Henderson, J. L., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 93(4), 785-788. Available at: [Link]

-

Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 11(3), 452-457. Available at: [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-113. Available at: [Link]

-

Barbero, N., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 2556-2563. Available at: [Link]

-

Gibson, S. E., & Tozer, M. J. (2002). Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE: Macrocyclization by Sonogashira Coupling. Organic Letters, 4(14), 2381-2384. Available at: [Link]

-

Donckele, E. J., & Danda, A. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(34), 18588-18596. Available at: [Link]

-

Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from Pharmaffiliates: [Link]

-

Gunt, J., et al. (2021). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Chemical Science, 12(20), 7047-7054. Available at: [Link]

-

Ali, H., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis, 21. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

Sources

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. bioclone.net [bioclone.net]

- 9. Click Chemistry [organic-chemistry.org]

- 10. broadpharm.com [broadpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

Spectroscopic Characterization of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Technical Guide

Introduction

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is a bifunctional molecule incorporating a rigid phenylacetylene scaffold with a hydrophilic tertiary alcohol and a carboxylic acid group. This unique combination of structural features makes it an intriguing building block in medicinal chemistry and materials science, where precise control over molecular geometry and functionality is paramount. Its potential applications span from the development of novel therapeutic agents to the synthesis of advanced polymers and molecular probes.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems. This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for the carboxylic acid, this guide will leverage the publicly available data for its closely related methyl ester, Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate , to provide a comprehensive and predictive analysis. The principles outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently work with this class of compounds.

Molecular Structure and Key Features

The structural framework of this compound dictates its characteristic spectroscopic signatures. The key features include a para-substituted benzene ring, a carbon-carbon triple bond (alkyne), a tertiary alcohol, and a carboxylic acid.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the target carboxylic acid, based on the experimental data available for its methyl ester.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~8.0 | Doublet | 2H | Protons ortho to COOH |

| Ar-H | ~7.5 | Doublet | 2H | Protons meta to COOH |

| -OH | Variable (broad singlet) | Singlet | 1H | Tertiary alcohol proton |

| -CH₃ | ~1.6 | Singlet | 6H | Gem-dimethyl protons |

| -COOH | >10 (broad singlet) | Singlet | 1H | Carboxylic acid proton |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like DMSO-d₆ or CDCl₃ are commonly used. For carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and often allows for the observation of the carboxylic acid proton, which may exchange with trace water in other solvents.

Interpretation: The aromatic region is expected to exhibit a characteristic AA'BB' system, appearing as two doublets, typical of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group will be deshielded and appear at a lower field (~8.0 ppm) compared to the protons meta to this group (~7.5 ppm).[1]

The six protons of the two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet at approximately 1.6 ppm. The tertiary alcohol proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The most significant difference from its methyl ester is the presence of a highly deshielded, broad singlet for the carboxylic acid proton, typically appearing above 10 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~167 | Carboxylic acid carbonyl |

| Ar-C | ~132 | Quaternary carbon attached to COOH |

| Ar-CH | ~130 | Aromatic CH ortho to COOH |

| Ar-CH | ~129 | Aromatic CH meta to COOH |

| Ar-C | ~127 | Quaternary carbon attached to alkyne |

| C≡C | ~92 | Alkyne carbon attached to phenyl ring |

| C≡C | ~85 | Alkyne carbon attached to quaternary carbon |

| C-OH | ~65 | Tertiary alcohol carbon |

| -CH₃ | ~31 | Gem-dimethyl carbons |

Interpretation: The spectrum is expected to show nine distinct carbon signals. The carboxylic acid carbonyl carbon will be the most deshielded, appearing around 167 ppm. The aromatic carbons will resonate in the typical range of 127-132 ppm. The two alkyne carbons are non-equivalent and will appear in the range of 85-92 ppm. The carbon bearing the hydroxyl group will be found around 65 ppm, and the equivalent methyl carbons will give a signal at approximately 31 ppm.[2][3]

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad |

| O-H (Alcohol) | 3500 - 3200 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2980 - 2850 | Medium |

| C≡C (Alkyne) | 2260 - 2100 | Weak to Medium |

| C=O (Carboxylic acid) | 1710 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Carboxylic acid/Alcohol) | 1320 - 1210 | Strong |

Interpretation: The IR spectrum will be dominated by a very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[4] Superimposed on this broad band will be the C-H stretching vibrations. The tertiary alcohol O-H stretch will also contribute to this broad region. A strong, sharp absorption between 1710 and 1680 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The alkyne C≡C stretch is expected to be a weak to medium intensity band in the 2260-2100 cm⁻¹ region.[5] The presence of aromatic C=C stretching bands and C-O stretching bands will further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 204 | [M]⁺ (Molecular Ion) |

| 189 | [M - CH₃]⁺ |

| 186 | [M - H₂O]⁺ |

| 159 | [M - COOH]⁺ |

| 141 | [M - COOH - H₂O]⁺ |

| 105 | [C₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 59 | [C(CH₃)₂OH]⁺ |

Interpretation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 204. Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (M-45) and the formation of a benzoyl cation (m/z 105).[6][7] The tertiary alcohol moiety can undergo dehydration (loss of H₂O, M-18) or loss of a methyl group (M-15). The fragment at m/z 59 corresponds to the stable (CH₃)₂C=OH⁺ cation.

Figure 3: A simplified workflow for mass spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a polar solvent

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~200 - 220 | π → π | Phenyl ring |

| ~240 - 260 | π → π | Phenyl-alkyne conjugation |

| ~280 - 300 | n → π* | Carbonyl group |

Interpretation: The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the conjugated system of the benzene ring and the alkyne. Typically, benzoic acid derivatives show two main absorption bands corresponding to π → π* transitions.[8][9] The presence of the alkyne in conjugation with the phenyl ring is likely to cause a red shift (shift to longer wavelength) of these bands compared to benzoic acid itself. A weaker n → π* transition associated with the carbonyl group may also be observed at a longer wavelength. The exact position of the absorption maxima can be influenced by the solvent polarity.[10]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H and ¹³C{¹H} NMR spectra using standard acquisition parameters. The number of scans for ¹³C NMR will be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H NMR spectrum, perform integration and peak picking. For the ¹³C NMR spectrum, perform peak picking.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the final absorbance spectrum. Identify the wavelengths of maximum absorbance (λmax).

Conclusion

This technical guide has provided a detailed predictive analysis of the key spectroscopic features of this compound, based on established spectroscopic principles and data from its methyl ester analog. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, as well as the expected absorptions in UV-Vis spectroscopy, provide a robust framework for the identification and characterization of this compound. The provided generalized experimental protocols serve as a starting point for researchers to acquire high-quality spectroscopic data. A comprehensive understanding of these spectroscopic properties is essential for any scientist working with this versatile molecule in the fields of drug discovery, materials science, and beyond.

References

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

-

SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

-

Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved from [Link]

-

PubMed. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pharmacy180.com [pharmacy180.com]

- 8. researchgate.net [researchgate.net]

- 9. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 10. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

A Senior Application Scientist's Guide to the Solubility of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, formulation, and manufacturing. This technical guide provides an in-depth analysis of the solubility characteristics of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS 63165-02-6), a compound of interest in organic synthesis. Lacking extensive published solubility data, this document establishes a predictive framework based on first principles of physical organic chemistry and provides a robust, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a practical and theoretical understanding of this compound's behavior in various organic media.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from discovery to a viable product is critically dependent on its physical properties, chief among them being solubility. Solubility dictates the choice of solvents for synthesis and purification, impacts bioavailability in formulations, and governs the feasibility of techniques like crystallization and chromatography[1]. The subject of this guide, this compound, is a solid compound with a molecular weight of 204.22 g/mol and the empirical formula C₁₂H₁₂O₃[2]. Its unique structure, combining polar functional groups with a semi-rigid, hydrophobic backbone, presents an interesting and non-trivial solubility profile that warrants detailed investigation.

Theoretical Framework: A Molecule-Centric Solubility Prediction

The solubility of a solute in a given solvent is governed by the fundamental principle of "like dissolves like," which is a practical application of thermodynamics.[3][4] Dissolution is favored when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute (lattice energy) and solvent-solvent interactions. The molecular structure of this compound offers several key features that dictate these interactions:

-

Carboxyl Group (-COOH): This is the dominant polar feature. It is both a strong hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This allows for powerful, specific interactions with polar solvents.[5][6]

-

Tertiary Alcohol (-C(CH₃)₂OH): This group is also a hydrogen bond donor and acceptor, further enhancing the molecule's affinity for polar solvents, particularly those that are protic.

-

Aromatic Ring (Benzene): The benzene ring is nonpolar and hydrophobic. It interacts primarily through weaker London dispersion forces, favoring dissolution in nonpolar or moderately polar solvents that also possess aromatic character (via π-π stacking).

-

Alkyne Linker (-C≡C-): The triple bond provides rigidity to the structure and contributes to the nonpolar character of the molecular backbone.

Based on these features, we can predict the compound's behavior across different solvent classes.

Predictive Solubility Profile

The interplay between the polar "head" (carboxylic acid and alcohol) and the nonpolar "body" (aromatic ring and alkyne) suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and tertiary alcohol functional groups.[7]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Good to moderate solubility is anticipated. These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxyl group and the hydroxyl proton.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the aromatic ring may have some affinity for toluene, the strong intermolecular hydrogen bonding between the solute molecules (forming stable dimers) would be difficult for a nonpolar solvent to overcome.[9][10] The energy cost of breaking the solute's lattice structure would not be compensated by weak solute-solvent interactions.

The following table provides a qualitative prediction of solubility based on these principles.

| Solvent | Solvent Class | Key Interactions | Predicted Solubility |

| Methanol | Polar Protic | Strong H-Bonding (Donor & Acceptor) | High |

| Ethanol | Polar Protic | Strong H-Bonding (Donor & Acceptor) | High |

| Acetone | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong Dipole, H-Bond Acceptor | High |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | Moderate |

| Dichloromethane (DCM) | Moderately Polar | Dipole-Dipole | Low to Moderate |

| Toluene | Nonpolar (Aromatic) | London Dispersion, π-π Stacking | Low |

| Hexane | Nonpolar (Aliphatic) | London Dispersion | Very Low |

Quantitative Analysis: Illustrative Data

While empirical data is not publicly available, the following table presents a set of hypothetical quantitative solubility values at ambient temperature (25 °C) to serve as a template for reporting experimental results. These values are based on the predictions from the theoretical framework.

Disclaimer: The following data is for illustrative purposes only and has not been experimentally verified.

| Solvent | Solvent Class | Illustrative Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | 150 |

| Ethanol | Polar Protic | 125 |

| Acetone | Polar Aprotic | 90 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 250 |

| Ethyl Acetate | Polar Aprotic | 45 |

| Dichloromethane (DCM) | Moderately Polar | 15 |

| Toluene | Nonpolar (Aromatic) | 5 |

| Hexane | Nonpolar (Aliphatic) | < 1 |

Experimental Determination of Thermodynamic Solubility

To obtain accurate, reliable data, an experimental approach is essential. The Isothermal Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility due to its robustness and directness.[11][12] The objective is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.

Rationale and Causality

-

Why use an excess of solid? To ensure that the solvent is fully saturated and that the system reaches equilibrium with the solid phase present.[11]

-

Why agitate for 24-48 hours? Dissolution can be a slow process. Extended agitation ensures that the system reaches thermodynamic equilibrium, avoiding the underestimation of solubility that can occur with shorter incubation times.[13][14]

-

Why is temperature control critical? Solubility is highly temperature-dependent.[15] Maintaining a constant temperature ensures that the measured value is precise and reproducible.

-

Why filter the sample? It is crucial to separate the saturated supernatant from any undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.[16]

-

Why use HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive analytical technique that allows for accurate quantification of the solute and can simultaneously detect any potential degradation products.[12]

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid this compound (e.g., ~20 mg) to a series of 4 mL glass vials. The exact mass is not critical, but it must be enough to ensure solid remains after equilibration.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly with screw caps containing a chemically resistant septum.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for 24 to 48 hours. A preliminary time-course study can be run to confirm that equilibrium is reached within this timeframe (i.e., solubility values do not increase between 24 and 48 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow for sedimentation of the excess solid.

-

Carefully withdraw a sample of the supernatant using a glass syringe.

-

Immediately filter the supernatant through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean HPLC vial. This step must be performed quickly to minimize solvent evaporation.

-

-

Quantification (HPLC):

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Analyze the filtered sample and the calibration standards by a validated HPLC method (e.g., reverse-phase C18 column with a UV detector set to an appropriate wavelength).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualizing Workflows and Interactions

Diagrams are essential tools for clarifying complex processes and relationships.

Experimental Workflow

The following diagram outlines the Isothermal Shake-Flask protocol.

Caption: Workflow for determining thermodynamic solubility.

Molecular Interactions

This diagram illustrates the key intermolecular forces between the solute and representative solvents.

Caption: Primary forces driving solubility in different solvent classes.

Conclusion

While specific quantitative solubility data for this compound is not readily found in the literature, a robust prediction of its behavior can be made by analyzing its molecular structure. The presence of strong hydrogen-bonding groups suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. Conversely, its significant nonpolar character predicts poor solubility in nonpolar aliphatic and aromatic solvents. For drug development professionals, this predictive analysis, combined with the detailed Isothermal Shake-Flask protocol provided, offers a comprehensive framework for accurately determining and understanding the solubility of this compound, enabling informed decisions in process chemistry and formulation development.

References

-

Roberts, J.D., & Caserio, M.C. (2021). 18.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Save My Exams. (n.d.). Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1). OCR A-Level Chemistry Notes. [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility? [Link]

-

Lamichhane, S. (2024). Solubility and Polarity. Chemistry Learner. [Link]

-

Clark, J. (2023). An introduction to carboxylic acids. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Carboxylic Acids Background. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

The Organic Chemistry Tutor. (2025). How Does Solvent Polarity Impact Compound Solubility? YouTube. [Link]

-

BuyersGuideChem. (n.d.). 4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]

-

JoVE. (2023). Physical Properties of Carboxylic Acids. [Link]

-

Grossmont College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

BUCKTON, G. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tutorchase.com [tutorchase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Video: Physical Properties of Carboxylic Acids [jove.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. enamine.net [enamine.net]

- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Fulcrum of Innovation: A Technical Guide to the Potential Applications of Terminal Alkyne Benzoic Acids

This guide delves into the multifaceted world of terminal alkyne benzoic acids, a class of bifunctional molecules that have emerged as pivotal building blocks in modern chemical and biological sciences. Their unique architecture, combining the rigid, reactive triple bond of a terminal alkyne with the versatile functionality of a benzoic acid, offers a powerful toolkit for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of their synthesis, characterization, and diverse applications, underpinned by field-proven insights and detailed experimental protocols.

Part 1: The Essence of Duality: Introduction to Terminal Alkyne Benzoic Acids

The Unique Synergy of Alkyne and Carboxylic Acid Functionalities

Terminal alkyne benzoic acids, such as 4-ethynylbenzoic acid and 3-ethynylbenzoic acid, are organic compounds that possess two chemically distinct and highly valuable functional groups.[1] The terminal alkyne, with its sp-hybridized carbons, provides a linear and rigid structural element, and its reactivity is central to a host of powerful transformations, most notably carbon-carbon bond-forming reactions.[1] The carboxylic acid group, on the other hand, offers a versatile handle for a variety of chemical modifications, including amidation and esterification, and its acidic nature can be exploited in various applications.[1] This dual functionality makes these molecules indispensable tools for constructing complex molecular architectures.[1]

Structural and Physicochemical Properties

The presence of the alkyne and carboxylic acid groups imparts distinct physical and chemical properties to these molecules. The linear geometry of the alkyne influences the overall shape and packing of the molecules in the solid state.[2] Terminal alkynes are weakly acidic, a property that is crucial for their participation in certain reactions.[3][4] The carboxylic acid group allows for the formation of hydrogen bonds, which can influence solubility and crystal packing.[5]

| Property | Description |

| Molecular Formula | C9H6O2[6] |

| Molecular Weight | 146.14 g/mol [6] |

| Appearance | Typically a powder or crystals. 4-Ethynylbenzoic acid is often described as a bright yellow or orange solid.[7] |

| Melting Point | 4-Ethynylbenzoic acid: ~200 °C, 3-Ethynylbenzoic acid: 164-171 °C[8] |

| Solubility | Generally soluble in organic solvents. |

| Acidity (pKa) | The terminal alkyne proton is weakly acidic (pKa ~25), while the carboxylic acid proton is significantly more acidic. |

A Glimpse into the Breadth of Applications

The unique combination of a terminal alkyne and a benzoic acid in a single molecule has opened up a vast landscape of applications across multiple scientific disciplines. In medicinal chemistry and drug development, they serve as versatile scaffolds and linkers for creating novel therapeutic agents.[1][9] Their utility in bioconjugation, particularly through "click chemistry," has revolutionized the way biomolecules are modified and studied.[10] In materials science, terminal alkyne benzoic acids are employed as monomers for the synthesis of advanced polymers and as building blocks for the construction of highly porous metal-organic frameworks (MOFs).[11][12]

Part 2: From Synthesis to Understanding: Preparation and Characterization

Crafting the Molecular Architecture: Synthetic Pathways

The synthesis of terminal alkyne benzoic acids typically involves the introduction or unmasking of the terminal alkyne functionality on a benzoic acid derivative. A common and effective strategy is the deprotection of a silyl-protected alkyne precursor.[1]

A widely used method for the synthesis of 4-ethynylbenzoic acid starts from a protected precursor like methyl 4-[(trimethylsilyl)ethynyl]benzoate.[1][7]

Workflow for the Synthesis of 4-Ethynylbenzoic Acid

Caption: A generalized workflow for the synthesis of 4-ethynylbenzoic acid.

Detailed Protocol:

-

Deprotection: Methyl 4-[(trimethylsilyl)ethynyl]benzoate is dissolved in a solution of potassium hydroxide in methanol.[7]

-

The reaction mixture is heated at reflux overnight.[7]

-

Acidic Workup: After the reaction is complete, the solution is cooled, and the pH is adjusted to 2-3 with hydrochloric acid.[7]

-

Extraction: The product is extracted with an organic solvent such as ethyl acetate.[7]

-

Purification: The combined organic layers are dried and concentrated to yield 4-ethynylbenzoic acid.[7]

Similarly, 3-ethynylbenzoic acid can be synthesized by the saponification and subsequent acidification of its corresponding methyl ester.[5]

Unveiling the Molecular Identity: Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of terminal alkyne benzoic acids.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The spectrum of 4-ethynylbenzoic acid in d6-acetone typically shows two doublets in the aromatic region corresponding to the benzene ring protons.[7] The acidic proton of the carboxylic acid will appear as a broad singlet.

-

¹³C NMR: The spectrum will show characteristic peaks for the sp-hybridized carbons of the alkyne, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

IR spectroscopy is used to identify the key functional groups.

-

O-H Stretch: A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[13]

-

C≡C Stretch: A sharp, weak to medium absorption appears around 2100-2260 cm⁻¹ for the alkyne C≡C triple bond stretch.

-

C=O Stretch: A strong, sharp absorption is present around 1680-1710 cm⁻¹ for the carbonyl C=O stretch of the carboxylic acid.[13]

-

≡C-H Stretch: A sharp, strong absorption is typically seen around 3300 cm⁻¹ for the stretch of the hydrogen attached to the terminal alkyne.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Part 3: At the Core of Innovation: Applications in Drug Discovery and Bioconjugation

The dual functionality of terminal alkyne benzoic acids makes them exceptionally valuable in the development of new therapeutics and bioconjugates.

Versatile Scaffolds and Building Blocks in Medicinal Chemistry

Terminal alkyne benzoic acids serve as versatile starting materials for the synthesis of a wide range of biologically active molecules.[1][9] The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, while the alkyne provides a handle for introducing diverse substituents through reactions like the Sonogashira coupling.[1] This allows for the rapid generation of compound libraries for drug discovery and lead optimization.

The Art of Connection: Bioconjugation and Linker Technology

In the realm of bioconjugation, the ability to selectively and efficiently connect different molecular entities is paramount.[14] Terminal alkyne benzoic acids are excellent candidates for use as linkers, bridging biomolecules with other molecules of interest, such as drugs or imaging agents.[14][15]

Antibody-drug conjugates are a promising class of cancer therapeutics that combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.[15] The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, efficacy, and safety.[16] Terminal alkyne benzoic acids can be incorporated into linker designs, with the carboxylic acid end providing a point of attachment to the antibody (often via an amide bond with a lysine residue) and the alkyne end available for conjugation to the drug payload.[15]

Conceptual Workflow for ADC Synthesis using a Terminal Alkyne Benzoic Acid Linker

Caption: Conceptual workflow for ADC synthesis.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[10][17][18] This reaction is widely used for bioconjugation due to its reliability and mild reaction conditions.[10][17] Terminal alkyne benzoic acids can be readily incorporated into biomolecules, providing a reactive handle for subsequent "clicking" with azide-modified partners.

Part 4: Building the Future: Applications in Advanced Materials

The unique structural and reactive properties of terminal alkyne benzoic acids also make them valuable components in the design and synthesis of novel materials.

Monomers for the Creation of Advanced Polymers

Terminal alkyne benzoic acids can undergo polymerization to form poly(phenylacetylene) derivatives.[2][11] These polymers often exhibit interesting electronic and optical properties, making them promising candidates for applications in organic electronics and sensor technology. The thermal solid-state polymerization of p-ethynylbenzoic acid, for instance, leads to the formation of an amorphous poly(phenylacetylene) derivative.[2][11]

Precision Engineering: Building Blocks for Metal-Organic Frameworks (MOFs)